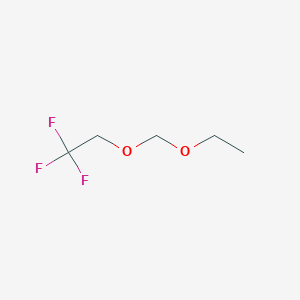
2-(Ethoxymethoxy)-1,1,1-trifluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethoxy)-1,1,1-trifluoroethane is an organic compound characterized by the presence of ethoxy and methoxy groups attached to a trifluoroethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane typically involves the reaction of 1,1,1-trifluoroethane with ethoxy and methoxy reagents under controlled conditions. One common method involves the use of ethyl alcohol and methanol in the presence of a strong acid catalyst to facilitate the formation of the desired compound. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production, minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-(Ethoxymethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce simpler hydrocarbons.
科学的研究の応用
2-(Ethoxymethoxy)-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(Ethoxymethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
類似化合物との比較
Similar Compounds
- 2-(Methoxymethoxy)-1,1,1-trifluoroethane
- 2-(Ethoxyethoxy)-1,1,1-trifluoroethane
- 2-(Propoxymethoxy)-1,1,1-trifluoroethane
Uniqueness
2-(Ethoxymethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of ethoxy and methoxy groups attached to a trifluoroethane backbone. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
特性
CAS番号 |
674778-84-8 |
|---|---|
分子式 |
C5H9F3O2 |
分子量 |
158.12 g/mol |
IUPAC名 |
2-(ethoxymethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C5H9F3O2/c1-2-9-4-10-3-5(6,7)8/h2-4H2,1H3 |
InChIキー |
CFZCIMASBVYOEE-UHFFFAOYSA-N |
正規SMILES |
CCOCOCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
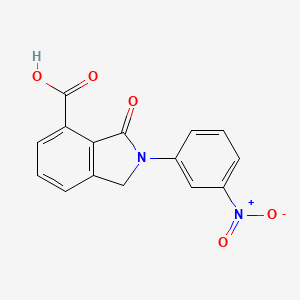
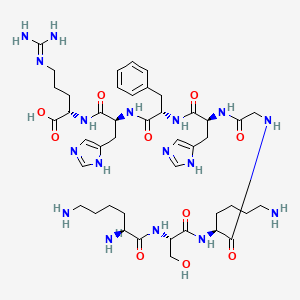
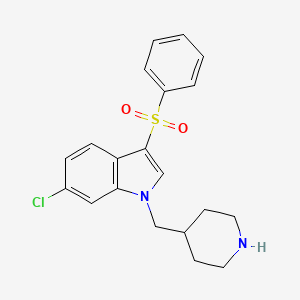
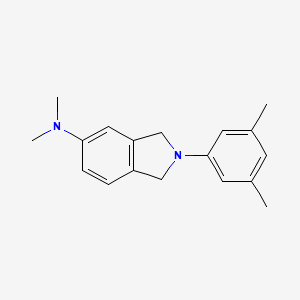
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)
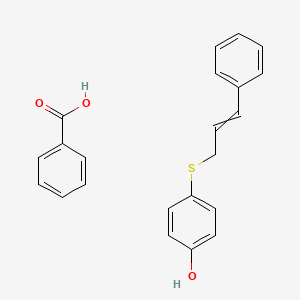
![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
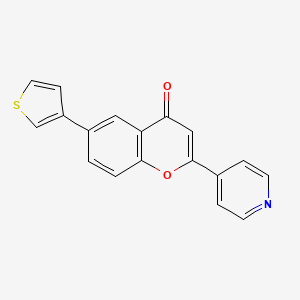
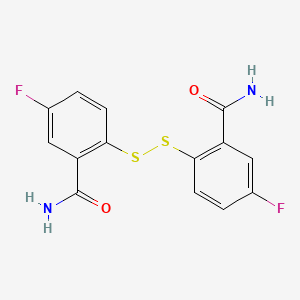
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
![1-(4-Chlorophenyl)cyclohepta[d]imidazol-2(1H)-one](/img/structure/B12542983.png)
